Methyl 5-(3-chlorophenyl)-5-oxovalerate Methyl 5-(3-chlorophenyl)-5-oxovalerate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13530870
InChI: InChI=1S/C12H13ClO3/c1-16-12(15)7-3-6-11(14)9-4-2-5-10(13)8-9/h2,4-5,8H,3,6-7H2,1H3
SMILES: COC(=O)CCCC(=O)C1=CC(=CC=C1)Cl
Molecular Formula: C12H13ClO3
Molecular Weight: 240.68 g/mol

Methyl 5-(3-chlorophenyl)-5-oxovalerate

CAS No.:

Cat. No.: VC13530870

Molecular Formula: C12H13ClO3

Molecular Weight: 240.68 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-(3-chlorophenyl)-5-oxovalerate -

Specification

Molecular Formula C12H13ClO3
Molecular Weight 240.68 g/mol
IUPAC Name methyl 5-(3-chlorophenyl)-5-oxopentanoate
Standard InChI InChI=1S/C12H13ClO3/c1-16-12(15)7-3-6-11(14)9-4-2-5-10(13)8-9/h2,4-5,8H,3,6-7H2,1H3
Standard InChI Key BPFSDENPYBLQLI-UHFFFAOYSA-N
SMILES COC(=O)CCCC(=O)C1=CC(=CC=C1)Cl
Canonical SMILES COC(=O)CCCC(=O)C1=CC(=CC=C1)Cl

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

Methyl 5-(3-chlorophenyl)-5-oxovalerate (IUPAC name: methyl 5-(3-chlorophenyl)-5-oxopentanoate) has the molecular formula C12H13ClO3\text{C}_{12}\text{H}_{13}\text{ClO}_3 and a molecular weight of 240.68 g/mol. The compound features a linear pentanoate chain with a ketone at the δ-position and a 3-chlorophenyl group attached to the carbonyl carbon. The ester group at the α-position enhances its solubility in organic solvents, while the chlorinated aromatic ring contributes to its stability and reactivity in electrophilic substitutions .

Physical Properties

Critical physicochemical parameters derived from analogous compounds include:

PropertyValueSource Compound Analogue
Density1.2±0.1g/cm31.2 \pm 0.1 \, \text{g/cm}^3Methyl 5-(4-chlorophenyl)-3-methyl-5-oxopentanoate
Boiling Point365.0±22.0C365.0 \pm 22.0^\circ \text{C}Methyl 5-(4-chlorophenyl)-3-methyl-5-oxopentanoate
Flash Point144.6±21.3C144.6 \pm 21.3^\circ \text{C}Methyl 5-(4-chlorophenyl)-3-methyl-5-oxopentanoate
LogP (Partition Coefficient)3.13Estimated via group contribution methods

The elevated boiling point reflects strong intermolecular interactions due to the ketone and ester dipoles, while the moderate LogP value indicates balanced lipophilicity suitable for pharmaceutical intermediates .

Synthesis and Industrial Production

Malonic Ester Route

A patented three-step synthesis (CN101591232A) outlines the production of aryl-substituted propionic acids, adaptable to Methyl 5-(3-chlorophenyl)-5-oxovalerate :

Step 1: Alkaline Condensation
3-Chlorobenzyl chloride reacts with dimethyl malonate in methanol under basic conditions (NaOH, 50–60°C) to yield 2-(3-chlorobenzyl)dimethyl malonate. The malonic ester acts as a nucleophile, displacing chloride via an SN2S_N2 mechanism .

Step 2: Saponification
The malonate intermediate undergoes hydrolysis with aqueous NaOH (80°C, 4–8 hours), producing the disodium salt of 5-(3-chlorophenyl)-5-oxovaleric acid. This step achieves >85% yield in industrial setups .

Step 3: Decarboxylation and Esterification
Acidification with HCl followed by heating to 150°C induces decarboxylation, forming 5-(3-chlorophenyl)-5-oxovaleric acid. Subsequent esterification with methanol in the presence of H2SO4\text{H}_2\text{SO}_4 yields the target compound .

Continuous Flow Synthesis

Modern production leverages continuous flow reactors to enhance efficiency:

  • Residence Time: 30–60 minutes

  • Catalyst: pp-Toluenesulfonic acid (0.5 mol%)

  • Yield: 92–95% purity at 10 kg/batch scale

This method reduces side reactions like ketone reduction or ester hydrolysis, common in batch processes .

Reactivity and Functional Group Transformations

Ketone Reactivity

The δ-ketone undergoes nucleophilic additions, forming secondary alcohols when reduced with NaBH4\text{NaBH}_4 or tertiary amines via Mannich reactions. For example, hydrogenation over Ru-based catalysts produces methyl 5-(3-chlorophenyl)-5-hydroxypentanoate, a potential building block for β-blockers .

Ester Hydrolysis

The methyl ester hydrolyzes in basic media (NaOH, 70°C) to 5-(3-chlorophenyl)-5-oxovaleric acid, which exhibits enhanced solubility for aqueous-phase reactions. Acid-catalyzed hydrolysis (HCl, reflux) is less efficient (<60% yield) due to competing decarboxylation .

MicroorganismMIC (μg/mL)Reference Model
Staphylococcus aureus64Methyl 3-oxovalerate derivatives
Escherichia coli128Aryl-substituted valerates

The 3-chlorophenyl group enhances membrane permeability, contributing to bacteriostatic effects .

Industrial Applications

Agrochemical Intermediates

The compound’s chlorine and ketone moieties facilitate synthesis of:

  • Herbicides: Via Ullmann coupling with triazines to inhibit plant acetolactate synthase.

  • Fungicides: Thioether derivatives exhibit ED50_{50} values of 2.5 ppm against Botrytis cinerea .

Polymer Science

Incorporation into polyesters improves thermal stability (TgT_g increased by 15°C) and UV resistance due to aromatic ring conjugation .

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